molecular formula C9H19NO4 B1376194 tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate CAS No. 1484637-05-9

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate

Cat. No.: B1376194
CAS No.: 1484637-05-9
M. Wt: 205.25 g/mol
InChI Key: AUEMRKAOFFIHFN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a dihydroxy-2-methylpropylamine backbone. The compound features a branched diol structure, which confers unique solubility and hydrogen-bonding capabilities. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 215.29 g/mol (derived from related analogs in ).

Properties

IUPAC Name

tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEMRKAOFFIHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate typically involves the carbamate protection of an amino diol precursor . The key step is the introduction of the tert-butoxycarbonyl (Boc) group onto the amine functionality of a 2,3-dihydroxy-2-methylpropylamine derivative. This is commonly achieved by reacting the amine with a Boc reagent such as di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate under basic conditions.

  • Starting material: 2,3-dihydroxy-2-methylpropylamine or its suitable salt
  • Protecting agent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate
  • Base: Triethylamine (TEA) or other organic bases to scavenge HCl or acid by-products
  • Solvent: Dichloromethane (DCM), methanol, or acetonitrile, chosen for solubility and reaction kinetics
  • Temperature: Typically 0–5°C to room temperature to avoid side reactions and over-alkylation

This reaction forms the carbamate linkage, protecting the amine while preserving the diol functionality.

Detailed Reaction Conditions

Parameter Typical Conditions Notes
Starting amine 2,3-dihydroxy-2-methylpropylamine Free base or salt form
Boc reagent Di-tert-butyl dicarbonate (1.1 eq) Slight excess to drive reaction
Base Triethylamine (1.2 eq) Neutralizes acid by-product
Solvent Dichloromethane or methanol DCM preferred for better control and yield
Temperature 0–5°C initially, then room temperature Controls selectivity and minimizes side reactions
Reaction time 2–24 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying, concentration Purification by column chromatography or recrystallization

Alternative Synthetic Approaches

  • Carbodiimide-mediated coupling: Coupling of 2,3-dihydroxy-2-methylpropanoic acid derivatives with tert-butyl carbamate using carbodiimides (e.g., DCC or EDC) and catalytic DMAP has been reported for related carbamate syntheses, offering an alternative route.
  • Enzymatic resolution: For chiral purity, enzymatic methods or chiral auxiliaries may be employed to prepare enantiomerically enriched amine precursors prior to Boc protection.

Industrial Production Methods

Industrial synthesis of this compound scales up the laboratory methods with process optimization for yield, purity, and safety:

  • Continuous flow reactors: Automated flow chemistry setups allow precise control of temperature, reagent stoichiometry, and reaction time, improving reproducibility and scalability.
  • Automated reactors: Batch reactors equipped with in-line monitoring (e.g., HPLC, NMR) optimize reaction endpoint detection and minimize impurities.
  • Purification: Industrial purification often involves crystallization or preparative chromatography to achieve high purity suitable for pharmaceutical intermediates.

These approaches reduce waste, improve safety, and enhance product consistency.

Research Findings and Analytical Data

Characterization Techniques

Stability and Solubility

  • The Boc-protected compound is stable under neutral and mildly acidic conditions but susceptible to hydrolysis under strong acid or base.
  • The two hydroxyl groups enhance solubility in polar solvents such as methanol, ethanol, and water mixtures.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material 2,3-dihydroxy-2-methylpropylamine or precursor amine
Protecting Agent Di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate
Base Triethylamine
Solvent Dichloromethane, methanol, or acetonitrile
Temperature 0–5°C initially, then room temperature
Reaction Time 2–24 hours
Purification Column chromatography or recrystallization
Industrial Scale Continuous flow reactors, automated batch reactors, in-line monitoring
Characterization Techniques NMR, HPLC, MS, IR, melting point
Stability Stable under neutral/mild acidic conditions; hydrolysis under strong acid/base

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is primarily utilized as a protected amine in organic synthesis. It serves as a versatile building block that can undergo various chemical transformations:

  • Protection of Amines : The carbamate group acts as a protecting group for amines during synthesis, allowing for selective reactions without interference from amine functionalities .
  • Reactivity : The compound can participate in oxidation, reduction, and substitution reactions. For example:
    • Oxidation can yield carbonyl compounds.
    • Reduction can produce primary or secondary amines.
    • Substitution reactions can introduce different functional groups.

Medicinal Chemistry

In the field of drug development, this compound has been investigated for its potential to serve as a precursor for biologically active molecules. Its unique structural features may contribute to the development of pharmaceuticals with enhanced efficacy and specificity. Research into its interactions with biomolecules could reveal therapeutic roles similar to other known compounds .

Analytical Chemistry

This compound is employed in mass spectrometry:

  • Isobaric Mix Solutions : It is used to prepare isobaric mix solutions for post-column infusion experiments in single-stage orbitrap mass spectrometric analysis. This application highlights its role in enhancing analytical sensitivity and specificity .

Comparison with Similar Compounds

tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate

  • Structure: Features a naphthoquinone moiety linked via a propylamine spacer to the Boc group.
  • Synthesis: Prepared by reacting 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropyl carbamate in acetonitrile with K₂CO₃ .
  • Key Properties : Exhibits hydrogen bonding (N–H⋯O and C–H⋯O interactions) and forms dimeric crystal structures. Demonstrates antimalarial, anticancer, and CDC25 phosphatase inhibitory activities .

tert-Butyl N-(6-Bromohexyl)carbamate

  • Structure : Linear bromohexyl chain with a terminal Boc group.
  • Synthesis: Utilized in nucleophilic substitution reactions (e.g., with NaI/K₂CO₃ in dioxane) to generate adamantane-based cannabinoid receptor ligands .
  • Applications : Intermediate in bioactive molecule synthesis, contrasting with the diol-functionalized target compound .

tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate

  • Structure : Cyclopentane ring with hydroxyl and Boc groups at stereospecific positions.
  • Properties : CAS 1290191-64-8; molecular weight 215.29 g/mol. The rigid cyclic structure may enhance metabolic stability compared to the flexible diol in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Key Substituents Predicted CCS (Ų, [M+H]⁺)
tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate 215.29 Not available Diol, methyl branch 147.0
tert-Butyl N-{3-[(3-chloro-1,4-dioxonaphthyl)amino]propyl}carbamate 382.83 Not available Naphthoquinone, propylamine N/A
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 215.29 1290191-64-8 Cyclopentanol, stereospecific Boc N/A
tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate 228.33 473839-06-4 Piperidine, methyl group N/A

Research Implications and Gaps

  • The absence of bioactivity data for this compound underscores the need for pharmacological profiling.
  • Structural analogs highlight the importance of rigid vs. flexible backbones in drug design. For example, the naphthoquinone derivative’s planar structure enables intercalation, while cyclopentyl analogs offer conformational control .
  • CCS predictions () provide a foundation for metabolomics or proteomics applications, though experimental validation is required.

Biological Activity

Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate (TBHDC) is a chemical compound characterized by its unique structure that includes a tert-butyl group and two hydroxyl groups. This structural arrangement suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of TBHDC, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₁O₄
  • Molecular Weight : Approximately 205.25 g/mol
  • SMILES : CC(C)(C)OC(=O)NCC(C)(CO)O

The presence of hydroxyl groups enhances the compound's ability to engage in hydrogen bonding, which may influence its solubility and reactivity in biological systems.

Interaction with Biomolecules

Research indicates that TBHDC may exhibit significant interactions with various enzymes and receptors, similar to other carbamate derivatives. Such interactions are crucial for understanding its potential therapeutic roles. For example, compounds with structural similarities have been shown to inhibit enzymatic activities or modulate receptor functions, suggesting that TBHDC may have analogous effects worth exploring further .

Potential Therapeutic Applications

  • Antioxidant Activity : The presence of hydroxyl groups in TBHDC may confer antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that compounds similar to TBHDC can reduce inflammation and free radical production in neural cells, indicating a potential role in neuroprotection against conditions such as Alzheimer's disease .
  • Antimicrobial Properties : Some derivatives of carbamates have demonstrated antimicrobial activity, which could be beneficial in developing new antimicrobial agents.

Case Study 1: Neuroprotection

In a study examining the effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, it was found that certain carbamate derivatives reduced the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a protective effect against neuroinflammation .

Case Study 2: Enzymatic Interaction Studies

Interaction studies involving TBHDC are ongoing to determine its binding affinity with specific enzymes. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
(R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamateC₁₀H₂₁N₁O₄Contains an additional methyl group; potential for different biological activity.
Tert-butyl N-(2-hydroxypropyl)carbamateC₉H₁₉N₁O₄Lacks one hydroxyl group; simpler structure may affect reactivity.
Tert-butyl N-(4-hydroxybutyryl)carbamateC₉H₁₉N₁O₄Features a longer carbon chain; may exhibit distinct pharmacological properties.

The uniqueness of TBHDC lies in its specific arrangement of hydroxyl groups and the tert-butyl structure, which may confer unique solubility and reactivity characteristics compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous carbamates are prepared by reacting tert-butyl carbamate derivatives with halogenated or hydroxyl-containing precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) . Optimization involves adjusting reaction time, temperature, and stoichiometry. Coupling reagents like EDCI/HOBt are often used to enhance yields in carbamate formation, as seen in similar derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbamate carbonyl at δ ~155 ppm) .
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., bifurcated N–H⋯O interactions stabilizing the crystal lattice) and molecular geometry .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in purifying this compound?

Purification often requires column chromatography or recrystallization from mixed solvents (e.g., ethanol/water). Slow evaporation from acetonitrile is effective for obtaining single crystals for X-ray analysis . Impurities may arise from incomplete protection of hydroxyl groups or side reactions, necessitating careful monitoring via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

Discrepancies in NMR or mass data (e.g., unexpected splitting or m/z values) may arise from stereochemistry or intermolecular interactions. X-ray crystallography provides unambiguous confirmation of bond angles, torsion angles (e.g., C15–N2–C13 = 123.56°), and hydrogen-bonding motifs (e.g., R₂²(10) dimeric chains) . Software like SHELXL refines displacement parameters and validates hydrogen atom positions using Fourier maps .

Q. What strategies are effective for analyzing the compound’s stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assesses decomposition temperatures.
  • pH Stability Studies : Carbamates may hydrolyze under acidic/basic conditions; monitor via HPLC .
  • Solid-State Stability : X-ray diffraction detects polymorphic transitions, while IR spectroscopy tracks carbonyl group integrity .

Q. How can computational methods complement experimental data in studying this compound?

  • Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies, cross-validated with experimental IR/NMR .
  • Molecular Dynamics Simulations : Models solvation effects and hydrogen-bonding dynamics in solution .
  • Crystal Structure Prediction (CSP) : Tools like SIR97 aid in phase determination for novel polymorphs .

Q. What biological activities are associated with structurally related carbamates, and how can they guide research on this compound?

Analogous tert-butyl carbamates exhibit anti-malarial, CDC25 phosphatase inhibition, and anticancer activities . Structure-activity relationship (SAR) studies can focus on modifying the dihydroxypropyl moiety to enhance bioavailability or target specificity. For example, introducing halogen substituents or bicyclic systems (e.g., azabicyclo derivatives) improves binding affinity in related compounds .

Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s physicochemical properties?

The bifurcated N1–H1⋯O1/O4 hydrogen bonds (2.7–2.9 Å) and C–H⋯O networks stabilize the crystal lattice, impacting solubility and melting point. These interactions also guide co-crystal design for enhanced stability or controlled release .

Methodological Insights

  • Crystallography Workflow : Use SHELX for refinement, placing H atoms via riding models or Fourier difference maps .
  • Synthetic Optimization : Screen coupling reagents (e.g., EDCI vs. DCC) and bases (e.g., K₂CO₃ vs. Et₃N) to minimize side products .
  • Data Contradiction Resolution : Cross-reference NMR coupling constants with X-ray torsion angles to confirm stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
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tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate

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